naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate
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Overview
Description
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of naphthalene and chromene
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets involved in multidrug resistance (mdr) in cancer cells, such as p-glycoprotein, bcrp, abcb5, egfr, and p53 .
Mode of Action
It’s worth noting that related compounds have demonstrated cytotoxicity on cell lines expressing different mechanisms of drug resistance . This suggests that naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate may interact with its targets in a way that bypasses these resistance mechanisms.
Biochemical Pathways
The compound affects multiple biochemical pathways, including cell cycle regulation, mitochondrial dysfunction, apoptosis signaling, and EIF2 signaling . It stimulates the generation of excessive reactive oxygen species and the collapse of mitochondria membrane potential, accompanied by the arrest of the cell cycle in the G2M phase and apoptosis induction . It also triggers endoplasmic reticulum (ER) stress, evidenced by the activation of p-PERK, p-eIF2α, ATF4, and CHOP .
Pharmacokinetics
The compound’s ability to bypass p-gp-mediated resistance suggests that it may have favorable absorption and distribution properties
Result of Action
The compound’s action results in significant cytotoxicity in multidrug-resistant cancer cell lines . This is accompanied by the generation of reactive oxygen species, mitochondrial dysfunction, cell cycle arrest, and apoptosis . The compound also triggers ER stress, leading to the activation of a stress response pathway .
Action Environment
The compound’s ability to bypass p-gp-mediated resistance suggests that it may be less affected by certain cellular defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with chromene derivatives under controlled conditions. For instance, the Knoevenagel condensation reaction is often employed, where naphthalene-1-carbaldehyde reacts with 2-oxo-2H-chromene-6-sulfonic acid in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its cytotoxic effects on multidrug-resistant cancer cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide: Similar in structure but differs in functional groups and biological activity.
2-naphthol: Shares the naphthalene core but lacks the chromene and sulfonate groups.
Uniqueness
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is unique due to its combination of naphthalene and chromene moieties, which confer distinct chemical reactivity and biological activity. Its sulfonate group enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
naphthalen-1-yl 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUVANKWCXEXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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